molecular formula C13H20N4O3S B6472346 4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640967-10-6

4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B6472346
CAS No.: 2640967-10-6
M. Wt: 312.39 g/mol
InChI Key: ILOPHLPNPOLAGI-UHFFFAOYSA-N
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Description

The pyrrolidine ring is a five-membered nitrogen heterocycle . It’s used by medicinal chemists to create compounds for treating human diseases . The 1,3,4-thiadiazole moiety also exhibits various biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies :

  • Ring construction from different cyclic or acyclic precursors .
  • Functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The pyrrolidine ring’s structure allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the molecule’s stereochemistry and increases three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine compounds can undergo various chemical reactions, including carbonylation reactions . These reactions represent an atom-efficient toolbox to convert a variety of easily available substrates into valuable α,β-unsaturated carbonylated products .


Physical and Chemical Properties Analysis

Pyrrolidine and 1,3,4-thiadiazole moieties can modify the physicochemical parameters of a molecule . This can help achieve the best ADME/Tox results for drug candidates .

Mechanism of Action

Target of Action

Compounds with a 1,3,4-thiadiazole moiety have been reported to exhibit various biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

It is known that 1,3,4-thiadiazole derivatives can strongly interact with biomolecules such as proteins and dna . This interaction could potentially alter the function of these biomolecules, leading to the observed biological activity.

Biochemical Pathways

Given the broad range of biological activities associated with 1,3,4-thiadiazole derivatives , it is likely that multiple pathways could be affected.

Pharmacokinetics

The presence of the 1,3,4-thiadiazole moiety and strong aromaticity of the ring are thought to contribute to low toxicity and in vivo stability , which could potentially influence its pharmacokinetic properties.

Result of Action

Given the broad range of biological activities associated with 1,3,4-thiadiazole derivatives , it is likely that the compound could have multiple effects at the molecular and cellular level.

Future Directions

The development of new pyrrolidine and 1,3,4-thiadiazole derivatives with different biological profiles is a promising area of research . Medicinal chemists continue to explore these scaffolds to design new compounds for the treatment of various diseases .

Properties

IUPAC Name

[4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3S/c1-19-9-11-14-13(21-15-11)17-6-7-20-10(8-17)12(18)16-4-2-3-5-16/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOPHLPNPOLAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NSC(=N1)N2CCOC(C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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